Anti-Parasitic Potency: In Vitro Activity Against Trypanosoma cruzi Epimastigotes
Imidazolidine derivatives structurally related to 4-Methyl-1,3-diphenylimidazolidine have been identified as potent anti-T. cruzi agents. The class demonstrates high and selective activity against the proliferative epimastigote form of the parasite, with IC₅₀ values in the low micromolar range. This potency is comparable to the reference drug Nifurtimox [1]. The bioactivity is tightly correlated with lipophilicity as per QSAR analysis, indicating that the specific phenyl and methyl substituents of the target compound are critical design elements for achieving this anti-parasitic threshold [1].
| Evidence Dimension | In vitro anti-parasitic activity (IC₅₀) |
|---|---|
| Target Compound Data | Class-representative imidazolidines show IC₅₀ values in the low micromolar range against T. cruzi epimastigotes. |
| Comparator Or Baseline | Reference drug Nifurtimox, which also exhibits activity in the low micromolar range. |
| Quantified Difference | Activity of the class is defined as 'high and selective' and comparable to the standard-of-care Nifurtimox, establishing a potency benchmark for the target compound's scaffold. |
| Conditions | In vitro assay against the epimastigote form of Trypanosoma cruzi. |
Why This Matters
This establishes the target compound’s core scaffold as a validated anti-parasitic pharmacophore, guiding selection for Chagas disease drug discovery projects.
- [1] Caterina MC, Perillo IA, Boiani L, Pezaroglo H, Cerecetto H, González M, Salerno A. Imidazolidines as new anti-Trypanosoma cruzi agents: biological evaluation and structure-activity relationships. Bioorg Med Chem. 2008 Mar 1;16(5):2226-34. View Source
